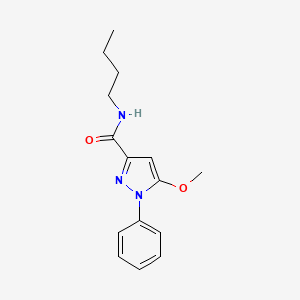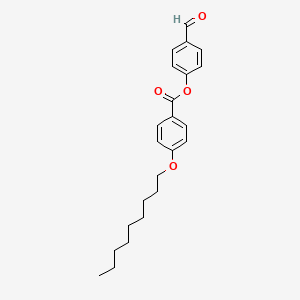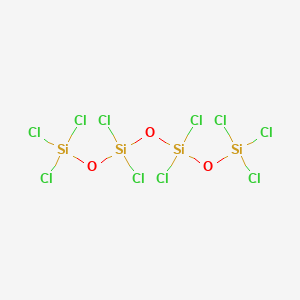
Decachlorotetrasiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decachlorotetrasiloxane is a chemical compound with the molecular formula Si4Cl10. It belongs to the class of siloxanes, which are characterized by a backbone of alternating silicon and oxygen atoms. This compound is notable for its high chlorine content and its applications in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decachlorotetrasiloxane can be synthesized through the chlorination of tetrasiloxane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the complete chlorination of the siloxane backbone.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination reactors. The process involves the continuous feeding of tetrasiloxane and chlorine gas into the reactor, where the reaction takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Decachlorotetrasiloxane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as water or alcohols, leading to the substitution of chlorine atoms with hydroxyl or alkoxy groups.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of larger siloxane polymers.
Common Reagents and Conditions:
Water: Used in hydrolysis reactions.
Alcohols: Used in substitution reactions to form alkoxysilanes.
Catalysts: Such as aluminum chloride (AlCl3) for chlorination reactions.
Major Products Formed:
Silanols: Formed from hydrolysis.
Alkoxysilanes: Formed from substitution reactions with alcohols.
Siloxane Polymers: Formed from condensation reactions of silanols.
Scientific Research Applications
Decachlorotetrasiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in the development of drug delivery systems and medical implants due to its biocompatibility.
Industry: Applied in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of decachlorotetrasiloxane involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of this compound produces silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for the formation of siloxane polymers, which are widely used in various applications. The molecular targets and pathways involved in these reactions include the silicon-oxygen backbone and the formation of siloxane bonds.
Comparison with Similar Compounds
Octamethylcyclotetrasiloxane (D4): A cyclic siloxane with a similar silicon-oxygen backbone but different substituents.
Hexamethyldisiloxane: A linear siloxane with methyl groups instead of chlorine atoms.
Decamethyltetrasiloxane: Another linear siloxane with methyl groups.
Uniqueness: Decachlorotetrasiloxane is unique due to its high chlorine content, which imparts distinct chemical reactivity compared to other siloxanes. This makes it particularly useful in applications requiring specific chemical modifications, such as the synthesis of chlorinated organosilicon compounds.
Properties
CAS No. |
56240-64-3 |
|---|---|
Molecular Formula |
Cl10O3Si4 |
Molecular Weight |
514.9 g/mol |
IUPAC Name |
trichloro-[dichloro-[dichloro(trichlorosilyloxy)silyl]oxysilyl]oxysilane |
InChI |
InChI=1S/Cl10O3Si4/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6 |
InChI Key |
GOZMHSNJSADXPA-UHFFFAOYSA-N |
Canonical SMILES |
O([Si](O[Si](Cl)(Cl)Cl)(Cl)Cl)[Si](O[Si](Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


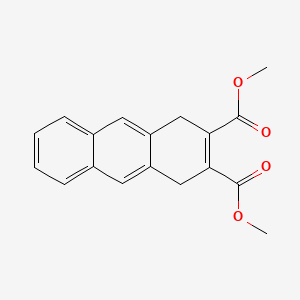
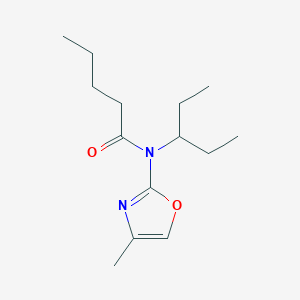
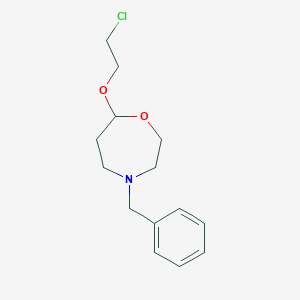
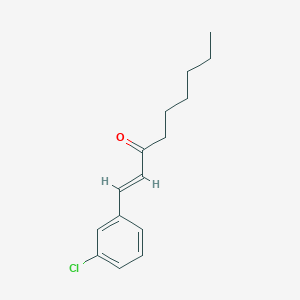
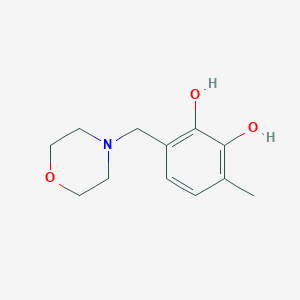
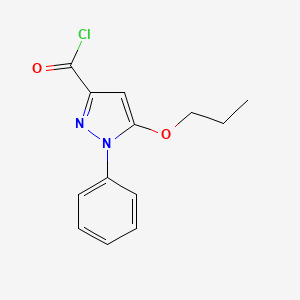
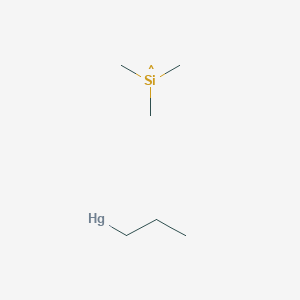
![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)

![N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14632239.png)
![3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane](/img/structure/B14632249.png)

